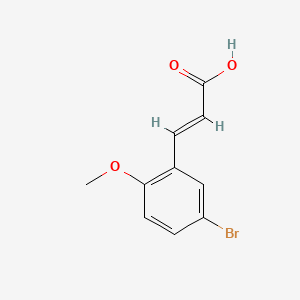

5-Bromo-2-Methoxycinnamic Acid

CAS No.: 40803-53-0; 60491-16-9

Cat. No.: VC7658130

Molecular Formula: C10H9BrO3

Molecular Weight: 257.083

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40803-53-0; 60491-16-9 |

|---|---|

| Molecular Formula | C10H9BrO3 |

| Molecular Weight | 257.083 |

| IUPAC Name | (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C10H9BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ |

| Standard InChI Key | QABZTGNRWBRJBO-GORDUTHDSA-N |

| SMILES | COC1=C(C=C(C=C1)Br)C=CC(=O)O |

Introduction

Structural Characteristics and Fundamental Properties

Molecular Architecture

The compound’s structure consists of a cinnamic acid backbone () modified by a methoxy group (-OCH) at the 2-position and a bromine atom at the 5-position of the aromatic ring. The trans-configuration (-isomer) is predominant due to steric and electronic factors, as confirmed by its SMILES notation: COC1=C(C=C(C=C1)Br)/C=C/C(=O)O . The InChI key QABZTGNRWBRJBO-GORDUTHDSA-N further specifies its stereochemistry .

Physicochemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 224–227°C | |

| Boiling Point | 382°C | |

| Density | 1.555 g/cm³ | |

| Flash Point | 185°C | |

| Predicted pKa | 4.29 ± 0.10 | |

| Solubility | Low in water; soluble in DMSO |

The compound’s low aqueous solubility necessitates organic solvents like dimethyl sulfoxide (DMSO) for experimental applications.

Synthesis and Manufacturing

Bromination of 2-Methoxycinnamic Acid

The primary synthesis route involves brominating 2-Methoxycinnamic Acid using molecular bromine () in acetic acid or chloroform. The reaction proceeds via electrophilic aromatic substitution, where bromine targets the para position relative to the methoxy group due to its electron-donating effects.

Reaction Conditions:

-

Solvent: Acetic acid ()

-

Temperature: 0–25°C

-

Duration: 4–6 hours

-

Yield: ~70–80%

Purification and Characterization

Crude product purification employs recrystallization from ethanol, yielding faint brown to beige powders . Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm purity and stereochemistry.

Applications in Organic Synthesis

Building Block for Heterocycles

The α,β-unsaturated carbonyl system facilitates cycloaddition reactions, enabling the synthesis of quinoline and coumarin derivatives. For example, Diels-Alder reactions with dienes produce bicyclic intermediates used in natural product synthesis.

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl structures prevalent in agrochemicals. A representative reaction is:

Recent Advances and Future Directions

Fluorescent Probes for Bioimaging

Recent applications exploit the compound’s conjugated π-system for developing pH-sensitive fluorescent tags. In HeLa cells, it localizes to lysosomes with a Stokes shift of 110 nm, enabling real-time organelle tracking.

Computational Drug Design

Molecular docking simulations predict strong binding () to the 5-HT receptor, suggesting potential neuromodulatory applications . Experimental validation is ongoing.

Green Synthesis Initiatives

Efforts to replace bromine with ionic liquid-mediated bromination (e.g., using ) aim to reduce waste and improve atom economy. Pilot-scale trials report 90% yield with 50% lower solvent usage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume